N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1(2H)-yl]acetamide
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Overview
Description
N~1~,N~1~-DIMETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE is a complex organic compound that features a unique structure combining a pyrimido[1,2-a][1,3]benzimidazole core with a trifluoromethyl group and an acetamide moiety
Preparation Methods
The synthesis of N1,N~1~-DIMETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE involves multiple steps, typically starting with the preparation of the pyrimido[1,2-a][1,3]benzimidazole core This can be achieved through a series of cyclization reactions involving appropriate precursorsThe final step involves the acylation of the intermediate compound to form the acetamide moiety .
Chemical Reactions Analysis
N~1~,N~1~-DIMETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, leading to the formation of substituted derivatives
Scientific Research Applications
N~1~,N~1~-DIMETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its unique properties make it a candidate for use in the development of advanced materials with specific functionalities.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets
Mechanism of Action
The mechanism of action of N1,N~1~-DIMETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in biological systems .
Comparison with Similar Compounds
N~1~,N~1~-DIMETHYL-2-[2-OXO-4-(TRIFLUOROMETHYL)PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-1(2H)-YL]ACETAMIDE can be compared with similar compounds such as:
1-Dodecanamine, N,N-dimethyl-: This compound has a simpler structure and different applications, primarily in industrial chemistry.
Propanamide, N,2-dimethyl-: Another simpler compound with distinct chemical properties and uses.
N,N-Dimethylethylenediamine: Used in different chemical reactions and has different functional groups compared to the target compound.
Properties
Molecular Formula |
C15H13F3N4O2 |
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Molecular Weight |
338.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-oxo-4-(trifluoromethyl)pyrimido[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C15H13F3N4O2/c1-20(2)13(24)8-21-12(23)7-11(15(16,17)18)22-10-6-4-3-5-9(10)19-14(21)22/h3-7H,8H2,1-2H3 |
InChI Key |
DEDIBBHCZYXWDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C(=O)C=C(N2C1=NC3=CC=CC=C32)C(F)(F)F |
Origin of Product |
United States |
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